1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one
Beschreibung
The compound 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one is a hybrid molecule featuring two pharmacologically significant motifs:
- Piperazine core: Substituted with a 2-fluorophenyl group at the N4 position. Fluorine substitution enhances metabolic stability and binding affinity through electronic effects .
- Triazoloquinoxaline moiety: The 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline fragment is linked via a sulfanyl-ethanone bridge. This moiety is associated with antimicrobial, anticancer, and kinase inhibitory activities .
The sulfanyl (-S-) linker may improve solubility and modulate electronic interactions compared to sulfonyl (-SO2-) analogues .
Eigenschaften
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6OS/c1-15-25-26-21-22(24-17-7-3-5-9-19(17)29(15)21)31-14-20(30)28-12-10-27(11-13-28)18-8-4-2-6-16(18)23/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLVXROEDAXDTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinoxaline core.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the triazoloquinoxaline intermediate.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide as the coupling partner.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent and high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur or nitrogen atoms, leading to the formation of sulfoxides or N-oxides.
Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Reported Activity | Reference |
|---|---|---|---|---|
| Target Compound | Piperazine + Triazoloquinoxaline | 2-Fluorophenyl, Methyl-triazoloquinoxaline | N/A (structural analog data used) | — |
| 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-one | Piperazine + Triazole | Sulfonyl, Chlorophenyl | Antiproliferative (preliminary) | |
| 1-(5-Chlorofuran-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one | Triazoloquinoxaline | Chlorofuran | Antifungal (MIC = 1.56 µg/mL) | |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | Piperazine | Fluorobenzyl, Chlorophenyl | Kinase inhibition (IC50 not reported) |
Research Findings and Implications
- Piperazine Modifications : The 2-fluorophenyl substitution in the target compound may offer improved receptor selectivity over 4-fluorophenyl analogs due to steric and electronic effects .
- Triazoloquinoxaline Role: Methyl substitution on the triazole ring balances lipophilicity and metabolic stability, whereas bulkier groups (e.g., ethyl or chlorofuran) enhance target affinity but may compromise bioavailability .
- Linker Optimization : The sulfanyl bridge in the target compound likely enhances flexibility and solubility compared to rigid sulfonyl or carbonyl linkers in analogs .
Biologische Aktivität
The compound 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one , also known by its CAS number 913247-58-2, belongs to a class of biologically active molecules that have garnered significant attention due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H22FN3OS
- Molecular Weight : 359.46 g/mol
- Structure : The compound features a piperazine ring substituted with a 2-fluorophenyl group and a triazoloquinoxaline moiety linked through a thioether functional group.
Biological Activity Overview
The biological activity of the compound is primarily attributed to its structural components, which are known for diverse pharmacological effects. The following sections detail specific activities observed in research studies.
Anticancer Activity
Research has indicated that derivatives of triazoloquinoxaline exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to the one can inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and A375 (melanoma).
- Findings : For instance, a related compound demonstrated an IC50 value of approximately 3 μM against A375 cells, indicating potent activity at low concentrations .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{...} | A375 | ~3 | |
| Related Triazoloquinoxaline | MCF-7 | 5 | |
| Related Triazoloquinoxaline | HepG2 | 4 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and angiogenesis. Specifically:
- VEGFR-2 Inhibition : Studies have shown that triazoloquinoxaline derivatives can inhibit VEGFR-2, a critical receptor in tumor angiogenesis. This inhibition can lead to reduced tumor blood supply and growth .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of compounds derived from triazoloquinoxalines. In preclinical models:
- Evaluation Method : Compounds were tested using the metrazol-induced convulsion model.
- Results : Certain derivatives exhibited significant anticonvulsant activity compared to standard treatments .
Case Studies
Several case studies provide insights into the therapeutic potential and safety profile of this compound.
- Study on Anticancer Efficacy :
- Anticonvulsant Evaluation :
Q & A
Q. Q. How can researchers reconcile discrepancies in reported IC values across studies?
- Resolution :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Batch Purity : Validate compound purity (>98% by HPLC) before testing .
- Cell Line Differences : Compare IC in isogenic lines (e.g., EGFR wild-type vs. mutant NSCLC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
